molecular formula C7H17NO B13257650 3-(Ethylamino)-3-methylbutan-1-ol

3-(Ethylamino)-3-methylbutan-1-ol

Cat. No.: B13257650
M. Wt: 131.22 g/mol
InChI Key: PQZMBNBVQCJGJA-UHFFFAOYSA-N
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Description

3-(Ethylamino)-3-methylbutan-1-ol is an organic compound with the molecular formula C6H15NO It is a secondary amine and alcohol, characterized by the presence of an ethylamino group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)-3-methylbutan-1-ol typically involves the reaction of 3-methyl-2-butanone with ethylamine. The process can be summarized as follows:

    Step 1: 3-methyl-2-butanone is reacted with ethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Step 2: The reaction mixture is then subjected to purification processes, including distillation or recrystallization, to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylamino)-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines or primary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Secondary amines, primary alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

3-(Ethylamino)-3-methylbutan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form hydrogen bonds and participate in various biochemical reactions. The compound may act on enzymes or receptors, modulating their activity and influencing physiological processes.

Comparison with Similar Compounds

  • 3-(Methylamino)-3-methylbutan-1-ol
  • 3-(Propylamino)-3-methylbutan-1-ol
  • 3-(Isopropylamino)-3-methylbutan-1-ol

Comparison: 3-(Ethylamino)-3-methylbutan-1-ol is unique due to its specific ethylamino group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

3-(ethylamino)-3-methylbutan-1-ol

InChI

InChI=1S/C7H17NO/c1-4-8-7(2,3)5-6-9/h8-9H,4-6H2,1-3H3

InChI Key

PQZMBNBVQCJGJA-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(C)CCO

Origin of Product

United States

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